6-(6-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid
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Overview
Description
6-(6-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[34]octane-8-carboxylic acid is a complex organic compound featuring a trifluoromethyl group attached to a pyridine ring, which is further connected to a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through a cyclocondensation reaction starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.
Spirocyclic Structure Formation: The spirocyclic structure is formed by reacting the pyridine derivative with a suitable azaspiro compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, advanced purification techniques, and continuous flow reactors to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyridine ring or the spirocyclic structure using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the spirocyclic structure.
Substitution: Substituted pyridine derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators due to the presence of the trifluoromethyl group, which can enhance binding affinity and specificity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 6-(6-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid: A similar compound without the trifluoromethyl group.
6-(6-(Methyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid: A compound with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 6-(6-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid imparts unique properties such as increased lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics make it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-[6-(trifluoromethyl)pyridin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O2/c15-14(16,17)10-3-1-4-11(18-10)19-7-9(12(20)21)13(8-19)5-2-6-13/h1,3-4,9H,2,5-8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWILOKUUMNEMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2C(=O)O)C3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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